molecular formula C18H30O8 B13774131 (1-((2-Hydroxypropoxy)methyl)-1,2-ethanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate CAS No. 94160-27-7

(1-((2-Hydroxypropoxy)methyl)-1,2-ethanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate

Cat. No.: B13774131
CAS No.: 94160-27-7
M. Wt: 374.4 g/mol
InChI Key: RBRODUAWCHJULQ-YDFGWWAZSA-N
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Description

[1-[(2-Hydroxypropoxy)methyl]-1,2-ethanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate: is a complex organic compound that belongs to the class of diacrylates. These compounds are known for their applications in various fields, including polymer chemistry and materials science. The unique structure of this compound, featuring multiple functional groups, makes it a versatile candidate for numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2-Hydroxypropoxy)methyl]-1,2-ethanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate typically involves the reaction of acrylate monomers with specific diols under controlled conditions. The process often requires the use of catalysts to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain a product that meets industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate groups into alcohols or other reduced forms.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel, along with appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced mechanical strength and thermal stability.

Biology: In biological research, this compound is utilized in the development of hydrogels and other biomaterials. These materials are often used in tissue engineering and drug delivery systems due to their biocompatibility and tunable properties.

Medicine: In the medical field, [1-[(2-Hydroxypropoxy)methyl]-1,2-ethanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate is explored for its potential in creating medical devices and implants. Its ability to form stable, biocompatible polymers makes it a promising candidate for various medical applications.

Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its reactivity and ability to form cross-linked networks make it ideal for creating durable and resistant materials.

Mechanism of Action

The mechanism by which [1-[(2-Hydroxypropoxy)methyl]-1,2-ethanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate exerts its effects is primarily through its ability to undergo polymerization. The acrylate groups in the compound can form cross-linked networks, resulting in materials with enhanced mechanical and thermal properties. The molecular targets and pathways involved in these processes include the interaction of the acrylate groups with initiators and catalysts, leading to the formation of polymer chains.

Comparison with Similar Compounds

  • Ethylene glycol diacrylate
  • Diethylene glycol diacrylate
  • Triethylene glycol diacrylate

Comparison: Compared to these similar compounds, [1-[(2-Hydroxypropoxy)methyl]-1,2-ethanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate offers unique advantages due to its additional functional groups. These groups provide more sites for chemical reactions, allowing for the creation of more complex and tailored materials. Additionally, the presence of hydroxypropoxy groups enhances the compound’s solubility and reactivity, making it more versatile in various applications.

Properties

CAS No.

94160-27-7

Molecular Formula

C18H30O8

Molecular Weight

374.4 g/mol

IUPAC Name

(E)-5-[2-[(E)-4-carboxy-2-methylbut-3-enoxy]-3-(2-hydroxypropoxy)propoxy]-4-methylpent-2-enoic acid

InChI

InChI=1S/C18H30O8/c1-13(4-6-17(20)21)8-24-11-16(12-25-10-15(3)19)26-9-14(2)5-7-18(22)23/h4-7,13-16,19H,8-12H2,1-3H3,(H,20,21)(H,22,23)/b6-4+,7-5+

InChI Key

RBRODUAWCHJULQ-YDFGWWAZSA-N

Isomeric SMILES

CC(COCC(COCC(C)O)OCC(C)/C=C/C(=O)O)/C=C/C(=O)O

Canonical SMILES

CC(COCC(COCC(C)O)OCC(C)C=CC(=O)O)C=CC(=O)O

Origin of Product

United States

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